![molecular formula C13H17N3 B2574055 4-((3,4,5-trimethyl-1H-pyrazol-1-yl)methyl)aniline CAS No. 1306230-17-0](/img/structure/B2574055.png)
4-((3,4,5-trimethyl-1H-pyrazol-1-yl)methyl)aniline
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Overview
Description
The compound “4-((3,4,5-trimethyl-1H-pyrazol-1-yl)methyl)aniline” is a derivative of pyrazole, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Pyrazole derivatives are known for their broad range of chemical and biological properties .
Synthesis Analysis
The synthesis of pyrazole derivatives has been reported in the literature . For instance, some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be determined using various spectroscopic techniques. For example, the 1H-NMR, 13C-NMR, and IR spectroscopic data of these ligands have been fully assigned .Chemical Reactions Analysis
Pyrazole derivatives are known to undergo various chemical reactions. For instance, they have been found to oxidize the catechol substrate . The results demonstrated that factors like molar ratio of oxidant-to-substrate, nature of ligand, metal ion, and counter-ion significantly influence the catalytic activities .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can be determined using various techniques. For instance, the compound “1,3,5-Trimethyl-1H-pyrazole-4-boronic acid pinacol ester” has a boiling point of 799.1±60.0 °C and a density of 1.40±0.1 g/cm3 .Scientific Research Applications
- A study synthesized hydrazine-coupled pyrazoles, including compound 13, which exhibited superior antipromastigote activity against Leishmania aethiopica clinical isolates .
- The same hydrazine-coupled pyrazoles (compounds 14 and 15) demonstrated significant inhibition against Plasmodium berghei in vivo .
- For instance, redocking studies validated the docking methodology using posaconazole, a known CYP51 inhibitor .
Antileishmanial Activity
Antimalarial Activity
Cytochrome P450 Inhibition
High-Energy Compounds
Novel Malonamide Derivatives
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-[(3,4,5-trimethylpyrazol-1-yl)methyl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-9-10(2)15-16(11(9)3)8-12-4-6-13(14)7-5-12/h4-7H,8,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULLRPVAULZLZLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)CC2=CC=C(C=C2)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((3,4,5-trimethyl-1H-pyrazol-1-yl)methyl)aniline |
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